molecular formula C11H12N2O3 B7988162 6-(2-methoxyethoxy)-1H-quinazolin-4-one

6-(2-methoxyethoxy)-1H-quinazolin-4-one

Cat. No.: B7988162
M. Wt: 220.22 g/mol
InChI Key: XFCLOWQRJIOKNQ-UHFFFAOYSA-N
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Description

6-(2-methoxyethoxy)-1H-quinazolin-4-one is a chemical compound registered in the PubChem database It is known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-1H-quinazolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step manner . This reaction typically occurs under controlled temperature and pH conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-methoxyethoxy)-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(2-methoxyethoxy)-1H-quinazolin-4-one include:

Uniqueness

This compound stands out due to its unique chemical structure and properties, which confer specific reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-(2-methoxyethoxy)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLOWQRJIOKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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